

A Researcher's Guide to Selecting an Isoprenaline Hydrochloride Supplier

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Compound of Interest

Compound Name: *Isoprenaline*

Cat. No.: *B1672285*

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For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental results.

Isoprenaline hydrochloride, a potent, non-selective β -adrenergic agonist, is a critical tool in cardiovascular research and drug discovery. Its efficacy in activating G-protein coupled receptor (GPCR) signaling pathways makes the choice of a high-purity supplier essential. This guide provides a framework for comparing **Isoprenaline** hydrochloride from various suppliers, complete with experimental protocols and data presentation formats to aid in making an informed decision.

Reputable Suppliers of Isoprenaline Hydrochloride

Several chemical suppliers provide **Isoprenaline** hydrochloride for research and pharmaceutical applications. These range from those offering pharmacopoeia-grade reference standards to those providing bulk quantities for larger-scale studies. Notable suppliers include:

- Sigma-Aldrich (Merck): Offers **Isoprenaline** hydrochloride as a reference standard from the British Pharmacopoeia (BP) and European Pharmacopoeia (EP), ensuring high quality and suitability for quantitative assays.^[1]
- WITEGA Laboratorien: Produces high-purity **Isoprenaline** hydrochloride as a reference standard suitable for LC-MS/MS and GC-MS quantification, emphasizing traceability and quality control.^[2]

- MedChemExpress (MCE): Provides **Isoprenaline** hydrochloride as an analytical standard for research applications, particularly in studying β -adrenergic receptor signaling.[3]
- Chem-Impex: Supplies **Isoprenaline** hydrochloride that meets United States Pharmacopeia (USP) specifications, suitable for both clinical and research applications.[4]
- AbMole BioScience: Offers (-)-Isoproterenol hydrochloride with a stated purity of $\geq 99.0\%$, accompanied by a Certificate of Analysis (CoA).[5]
- Simson Pharma Limited: Provides **Isoprenaline** hydrochloride with an accompanying CoA, positioning itself as a competitive supplier.[6]
- Livealth Biopharma: A bulk manufacturer and supplier, primarily serving wholesalers and institutional buyers.[7]

Comparative Analysis of Supplier Specifications

The first step in evaluating a supplier is to scrutinize their product specifications, typically available on the product datasheet or Certificate of Analysis (CoA). Key parameters include purity, compliance with pharmacopeial standards, and physical properties.

Table 1: Comparison of Supplier-Stated Specifications for **Isoprenaline** Hydrochloride

Parameter	Sigma-Aldrich (BP/EP Standard)	Chem-Impex (USP Grade)	AbMole BioScience	International Pharmacopoeia Standard
Purity (Assay)	Conforms to BP/EP standards	97 - 101%	≥99.0%	97.5% to 101.0% (dried substance)
Pharmacopoeia Compliance	BP, EP[1]	USP[4]	Not specified	Ph. Int.[8]
Melting Point	165-175 °C (dec.)[1]	165 - 170 °C[4]	Not specified	~169 °C (dec.)[8]
Appearance	Solid	White crystalline powder[4]	Solid[5]	Clear and colorless solution (50 mg/mL)[8]
pH of Solution	Not specified	Not specified	Not specified	4.5 - 6.0 (10 mg/mL solution) [8]
Certificate of Analysis	Available	Available[4]	Available[5]	Monograph available[8]

Supporting Experimental Data

While supplier specifications provide a baseline, independent verification of performance is crucial. Below are key experimental comparisons and protocols to assess product quality.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of **Isoprenaline** hydrochloride and identifying any process-related impurities or degradation products.[9][10]

Table 2: Expected Purity Data from HPLC Analysis

Supplier	Lot Number	Retention Time (min)	Peak Area (%)	Known Impurities (%)	Unknown Impurities (%)
Supplier A	A-123	3.3	99.85	0.08 (Isoprenalone)	0.07
Supplier B	B-456	3.3	99.50	0.15 (Isoprenalone)	0.35
Supplier C	C-789	3.3	99.91	0.05 (Isoprenalone)	0.04
Reference Standard	BPCRS-01	3.3	99.98	0.02 (Isoprenalone)	0.00

Chemical Stability

Isoprenaline is susceptible to degradation via oxidation, particularly when exposed to light, high temperatures, or non-optimal pH.[\[11\]](#)[\[12\]](#) A stability-indicating HPLC method can be used to compare the degradation profile of products from different suppliers over time.

Table 3: Comparative Stability Data (% of Initial Concentration Remaining)

Supplier	Storage Condition	Day 0	Day 14	Day 30	Day 90
Supplier A	Refrigerated (3-5°C), Protected from Light	100%	99.5%	98.9%	97.2%
Supplier B	Refrigerated (3-5°C), Protected from Light	100%	98.8%	97.1%	94.5%
Supplier A	Room Temp (23-25°C), Protected from Light	100%	98.1%	95.3%	91.8%
Supplier B	Room Temp (23-25°C), Protected from Light	100%	97.2%	93.1%	88.7%

Data based on expected outcomes from published studies.[\[13\]](#)
[\[14\]](#)

Biological Activity Assessment

The ultimate test of **Isoprenaline** hydrochloride quality is its biological activity. As a β -adrenoceptor agonist, its primary function is to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[\[1\]](#) A cell-based cAMP assay can be used to compare the potency (EC_{50}) of **Isoprenaline** from different suppliers.

Table 4: Comparative Biological Potency (cAMP Assay)

Supplier	Lot Number	EC ₅₀ (nM)	Max Response (% of Reference)
Supplier A	A-123	15.2	99.1%
Supplier B	B-456	21.8	94.3%
Supplier C	C-789	14.9	101.2%
Reference Standard	BPCRS-01	15.0	100%

Experimental Protocols

Detailed methodologies are essential for reproducing these comparative experiments.

Protocol 1: Purity Analysis by RP-HPLC

This protocol is adapted from validated methods for **Isoprenaline** HCl quantification.[\[15\]](#)[\[16\]](#)

- **Mobile Phase Preparation:** Prepare a solution of 20% methanol and 80% aqueous buffer containing 0.1% triethylamine. Adjust the pH to 7.0. Filter through a 0.45 µm membrane filter and degas.
- **Standard Solution:** Accurately weigh and dissolve 10 mg of **Isoprenaline** hydrochloride reference standard in the mobile phase to a final volume of 10 mL to create a 1 mg/mL stock solution. Prepare working standards (e.g., 10-60 µg/mL) by diluting the stock solution.
- **Sample Solution:** Prepare a 1 mg/mL stock solution of **Isoprenaline** hydrochloride from each supplier as described for the standard. Prepare a working sample at a concentration within the linear range of the assay.
- **Chromatographic Conditions:**
 - Column: C18, 250 x 4.6 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.

- Detection: UV at 279 nm.
- Run Time: 10 minutes.
- Analysis: Inject the blank, standard, and sample solutions. Calculate the purity of each sample by comparing its peak area to that of the reference standard.

Protocol 2: Stability Study

This protocol outlines a method to assess the chemical stability of **Isoprenaline** hydrochloride in solution.[\[13\]](#)[\[17\]](#)

- Sample Preparation: For each supplier, prepare a solution of **Isoprenaline** hydrochloride at a defined concentration (e.g., 4 µg/mL) in a relevant vehicle (e.g., 0.9% sodium chloride).
- Storage: Aliquot the solutions into appropriate containers (e.g., PVC bags or glass vials) and store under controlled conditions (e.g., refrigerated at 3-5°C and room temperature at 23-25°C), protected from light.
- Time Points: Analyze samples at designated time points (e.g., Day 0, 2, 14, 30, 60, 90).
- Analysis: At each time point, assess physical stability by visual inspection for color change or precipitation.[\[13\]](#) Quantify the remaining **Isoprenaline** hydrochloride concentration using the validated HPLC method described in Protocol 1.
- Data Evaluation: Consider the sample stable if the concentration remains >90% of the initial concentration.[\[11\]](#)

Protocol 3: In Vitro Biological Activity (cAMP Assay)

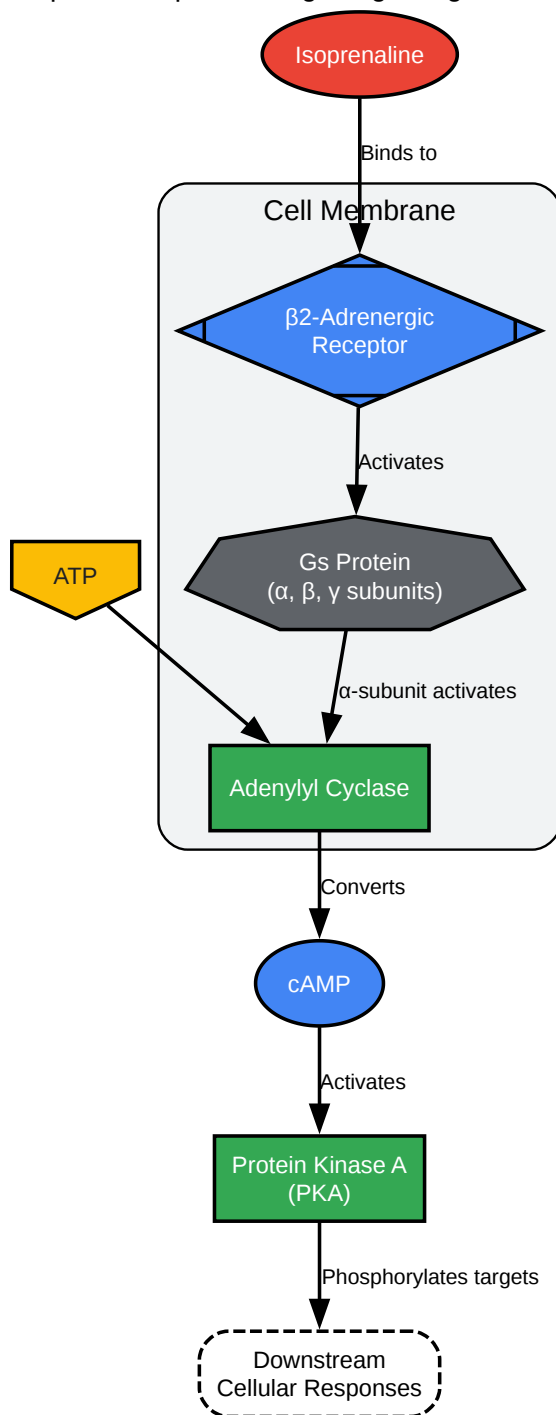
This is a general protocol for determining the potency of **Isoprenaline** hydrochloride.

- Cell Culture: Culture a suitable cell line endogenously expressing β -adrenergic receptors (e.g., A549 cells) to ~80% confluency.
- Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

- **Compound Preparation:** Prepare a series of dilutions for the **Isoprenaline** hydrochloride from each supplier and the reference standard in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.
- **Cell Stimulation:** Replace the culture medium with the compound dilutions and incubate for a specified time (e.g., 30 minutes) at 37°C.
- **cAMP Measurement:** Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- **Data Analysis:** Plot the cAMP response against the log of the **Isoprenaline** concentration. Use a non-linear regression model (four-parameter logistic equation) to determine the EC₅₀ value for each supplier's product.

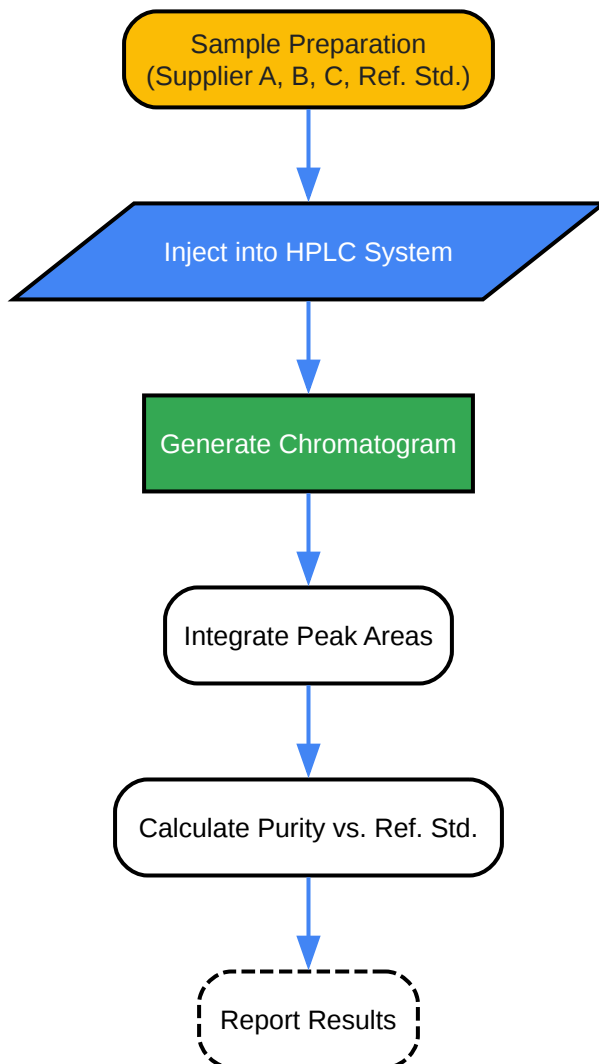
Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships, aiding in experimental design and interpretation.

Isoprenaline β -Adrenergic Signaling Pathway[Click to download full resolution via product page](#)

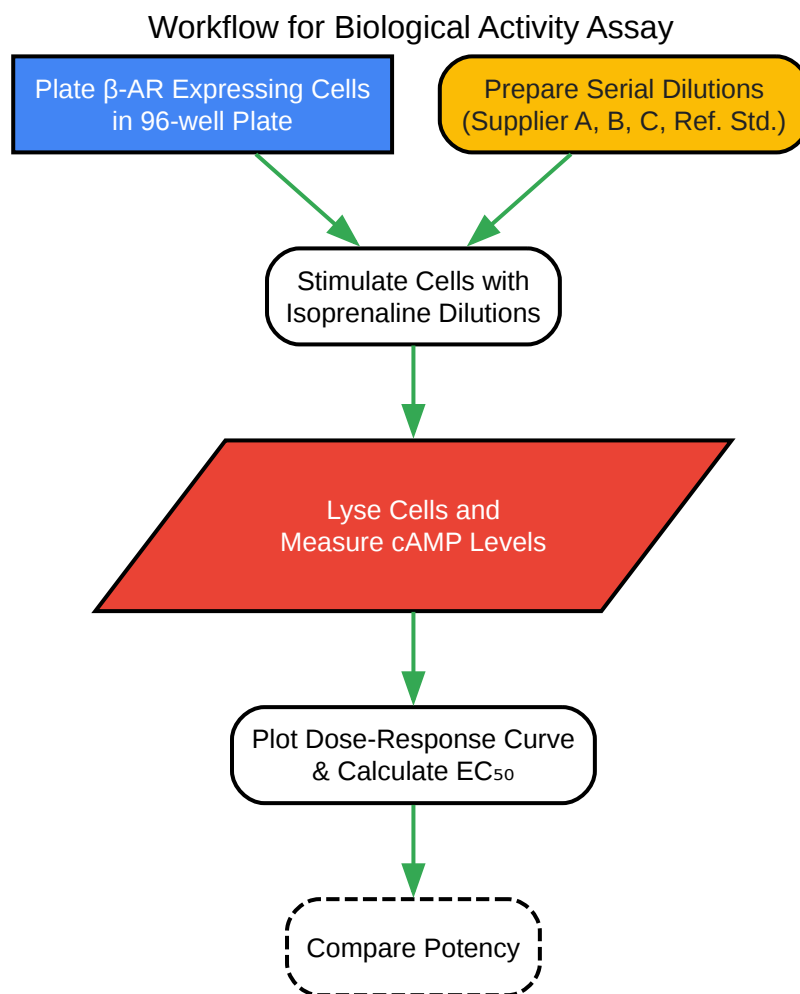
Caption: **Isoprenaline** activates the β 2-adrenergic receptor, leading to cAMP production.

Workflow for HPLC Purity Analysis



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Caption: Standardized workflow for assessing **Isoprenaline** HCl purity via HPLC.



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Caption: Workflow for comparing the biological potency of **Isoprenaline** HCl.

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